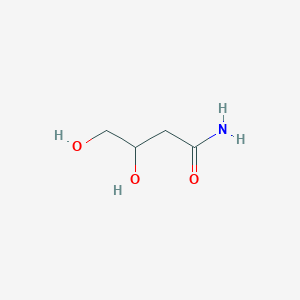

3,4-Dihydroxybutanamide

Description

Significance in Contemporary Organic Synthesis and Macromolecular Chemistry

The utility of 3,4-dihydroxybutanamide in modern organic synthesis stems primarily from its status as a chiral building block. It belongs to the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products that serve as starting materials for the synthesis of complex chiral molecules. nih.govyork.ac.ukrsc.org This approach avoids the need for asymmetric synthesis or resolution steps, which can be inefficient. york.ac.uk The defined stereochemistry of chiral pool molecules like (S)- or (R)-3,4-dihydroxybutanamide is transferred to the final product, ensuring stereocontrol throughout a synthetic sequence. nih.gov

In the realm of macromolecular chemistry, this compound serves as a monomer for the creation of functional polymers. uclouvain.belibretexts.org A notable application is in the synthesis of cholesteric liquid crystal polymers. csic.esresearchgate.net The racemic mixture, DL-3,4-dihydroxybutanamide, has been used in a poly-condensation reaction with 4,4′-(terephthaloyldioxydibenzoic chloride) (TOBC) to produce novel polyesteramides. csic.esresearchgate.net These polymers exhibit liquid crystal properties, which are of significant interest for applications in optics and materials science. csic.es The synthesis involves reacting the diol functionality of the butanamide derivative with the acid chloride to form the polyester (B1180765) backbone. csic.esresearchgate.net The resulting macromolecular structures possess helical properties, a direct consequence of incorporating a chiral or racemic monomer into the polymer chain. researchgate.net

Table 1: Synthesis of Cholesteric Liquid-Crystalline PTOBEE-amide

| Reactant 1 | Reactant 2 | Polymer Product |

|---|

This table summarizes the poly-condensation reaction utilizing DL-3,4-dihydroxybutanamide to form a cholesteric liquid crystal polymer as described in the research. csic.esresearchgate.net

Role as a Fundamental Scaffold in Rational Molecular Design

In medicinal chemistry and drug discovery, a "molecular scaffold" refers to the core structure of a molecule to which various functional groups (R-groups) can be attached. arxiv.orgdatamol.io Designing molecules around a common scaffold is an efficient strategy for exploring structure-activity relationships (SAR) and optimizing compounds for desired biological or physicochemical properties. datamol.io The this compound moiety serves as a valuable scaffold in rational molecular design, particularly in the development of enzyme inhibitors. nih.govrsc.org

A significant example is its use as the polar, metal-chelating headgroup in a class of inhibitors targeting the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). nih.govduke.edu LpxC is a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria, making it a promising target for new antibiotics. duke.edu Researchers have synthesized LpxC inhibitors based on a diphenyl-diacetylene structure, which acts as a rigid backbone, connected to a threonyl-hydroxamate or a related this compound headgroup. nih.govduke.edu The dihydroxybutanamide portion mimics the natural substrate and interacts with the enzyme's active site. duke.edu

The stereochemistry of the scaffold is critical for inhibitory activity. Studies involving the synthesis of different diastereoisomers of these inhibitors have shown an absolute requirement for a specific stereoconfiguration at the C2 position of the threonyl group (analogous to the C3 position of the butanamide), highlighting the importance of precise three-dimensional structure in molecular recognition at the enzyme's active site. duke.edu

Table 2: this compound as a Scaffold in LpxC Inhibitors

| Scaffold Component | Function | Example Compound Class |

|---|---|---|

| Diphenyl-diacetylene | Rigid backbone | Diacetylene-based LpxC inhibitors |

This table illustrates the role of the this compound moiety within a class of rationally designed LpxC inhibitors. nih.govduke.edu

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-4(8)1-3(7)2-6/h3,6-7H,1-2H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOHUQOEJUSLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594181 | |

| Record name | 3,4-Dihydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126495-84-9 | |

| Record name | 3,4-Dihydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dihydroxybutanamide and Its Derivatives

Stereoselective Synthesis of 3,4-Dihydroxybutanamide Enantiomers and Diastereomers

The creation of specific stereoisomers of this compound is a key focus in its synthetic chemistry. This involves the use of asymmetric synthesis from chiral starting materials and the development of enantioselective and diastereoselective routes to control the formation of new stereocenters.

Asymmetric Synthesis from Chiral Pool Precursors

A common and effective strategy for synthesizing chiral molecules is to start with a readily available, enantiomerically pure natural product, a concept known as chiral pool synthesis. ox.ac.uk This approach leverages the inherent chirality of the starting material to produce a chiral target molecule.

L-Ascorbic acid (Vitamin C) serves as an inexpensive and abundant chiral starting material. wikipedia.orgresearchgate.net One of its metabolites, L-threonic acid, is a direct and versatile precursor for the synthesis of various diastereomers of amino- and protected amino-3,4-dihydroxybutanamide. researchgate.netdrugfuture.com L-threonic acid can be prepared from L-ascorbic acid through oxidation, for instance, using hydrogen peroxide. numberanalytics.com

A notable synthetic pathway begins with the conversion of calcium L-threonate to methyl (2S,3S)-2,4-dibromo-3-hydroxybutanoate. drugfuture.com This intermediate can then be transformed into (2S, 3R)-3-(bromomethyl)oxiranecarboxamide, which, upon reaction with potassium acetate (B1210297) and subsequent treatment with ammonium (B1175870) hydroxide (B78521) and benzyl (B1604629) chloroformate, yields the protected derivative (2S, 3R)-2-(benzyloxycarbonylamino)-3,4-dihydroxybutanamide. drugfuture.com Alternatively, the dibromo intermediate can be converted to methyl (2S,3S)-4-acetoxy-2,3-epoxybutanoate, which upon treatment with sodium hydroxide and then ammonium hydroxide, gives (2S, 3R)-2-amino-3,4-dihydroxybutanamide. drugfuture.com

| Starting Material | Key Intermediates | Final Product (Derivative) |

| L-Ascorbic acid | L-Threonic acid | (2S, 3R)-2-Amino-3,4-dihydroxybutanamide |

| Calcium L-threonate | Methyl (2S,3S)-2,4-dibromo-3-hydroxybutanoate | (2S, 3R)-2-(Benzyloxycarbonylamino)-3,4-dihydroxybutanamide |

Enantioselective and Diastereoselective Synthetic Routes

Enantioselective and diastereoselective reactions are designed to preferentially form one enantiomer or diastereomer over others. numberanalytics.comelsevierpure.com These methods often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.

The synthesis of specific enantiomers, such as (S)-3,4-dihydroxybutanamide, has been reported. elsevierpure.com One method involves the hydrolysis of a protected precursor, an amide, using a mixture of acetic acid and water. elsevierpure.com This step removes the protecting groups to yield the final dihydroxybutanamide.

The synthesis of specific diastereomers of this compound derivatives has been achieved through various stereocontrolled routes. For instance, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been accomplished starting from Garner's aldehyde, a common chiral building block. researchgate.net This highlights a method for the controlled construction of the (2S,3R) and (2S,3S) stereocenters. researchgate.net

The synthesis of other diastereomers has also been documented. For example, (2R, 3S)-2-([[4-(2-butynyloxy)phenyl]sulfonyl]amino)-N,3-dihydroxybutanamide has been characterized as a potent inhibitor of TNF-α converting enzyme. google.comnih.gov Additionally, a series of diastereomeric derivatives, including methyl (2R,3S)-2-{4′-[(4″-aminophenyl)buta-1′,3′-diynyl]benzamido}-3-hydroxy-butanoate, have been synthesized to study the impact of stereochemistry on biological activity. nih.gov

A summary of the synthesis of various diastereomers is presented below:

| Target Diastereomer (Derivative) | Starting Material/Key Intermediate | Synthetic Approach |

| (2S, 3R)-2-Amino-3,4-dihydroxybutanamide | L-Threonic acid | Chiral pool synthesis |

| (2S, 3R)-2-(Benzyloxycarbonylamino)-3,4-dihydroxybutanamide | L-Threonic acid | Chiral pool synthesis |

| (2R, 3S)-2-({[4-(2-butynyloxy)phenyl]sulfonyl}amino)-N,3-dihydroxybutanamide | Not specified | Characterized as a TACE inhibitor |

| Methyl (2R,3S)-2-{4′-[(4″-aminophenyl)buta-1′,3′-diynyl]benzamido}-3-hydroxy-butanoate | 4-[(4′-aminophenyl)buta-1,3-diyn-1-yl]benzoic acid | Convergent synthesis |

| (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | Garner's aldehyde | Stereocontrolled construction |

Investigation of Stereochemical Control in Synthesis

The control of stereochemistry is a central theme in the synthesis of this compound and its derivatives. beilstein-institut.deosi.lv This is achieved through various strategies that influence the formation of stereocenters in a predictable manner.

One approach involves the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com Ellman's chiral tert-butanesulfinamide is a well-known example of such an auxiliary used in the synthesis of chiral amines.

Another strategy is the use of chiral catalysts, which can induce enantioselectivity in a reaction. elsevierpure.com Furthermore, the inherent stereochemistry of a starting material, as seen in chiral pool synthesis, can be relayed to new stereocenters during the course of a reaction sequence. osi.lv The conformational preferences of cyclic intermediates can also be exploited to control the stereochemical outcome of reactions at remote positions. osi.lv The use of stereogenic centers to control the conformation of amides has been shown to relay stereochemical information from one part of a molecule to another. beilstein-institut.de

Racemic Synthesis Approaches for this compound

The preparation of racemic this compound, denoted as DL-3,4-dihydroxybutanamide, serves as a foundational approach. This mixture of stereoisomers can be utilized in applications where stereochemistry is not critical or can be a precursor for subsequent resolution into individual enantiomers.

Preparation of DL-3,4-Dihydroxybutanamide

A common method for the synthesis of DL-3,4-dihydroxybutanamide involves the ammonolysis of a lactone precursor. Specifically, 4-hydroxydihydrofuran-2(3H)-one is treated with aqueous ammonia (B1221849). csic.es The reaction mixture is heated under reflux conditions to facilitate the ring-opening of the lactone and subsequent amidation. The resulting product, DL-3,4-dihydroxybutanamide, can then be isolated and purified. csic.es

Another documented synthesis involves the reaction of 2-hydroxy-γ-butyrolactone with aqueous ammonia in a sealed tube at room temperature. google.com This method has been reported to produce this compound in high yield. google.com

| Reactant | Reagent | Conditions | Product | Yield |

| 4-hydroxydihydrofuran-2(3H)-one | 33% NH3 | 70°C, reflux, 12 h | DL-3,4-dihydroxybutanamide | - |

| 2-hydroxy-γ-butyrolactone | 25% aqueous NH3 | Room temperature, 16 h, sealed tube | This compound | 95% google.com |

Synthetic Pathways via 3,4-Dihydroxybutanoic Acid Intermediates

An alternative strategy for synthesizing this compound proceeds through the formation of 3,4-dihydroxybutanoic acid as a key intermediate. This acid can be prepared from various starting materials, including but-3-enoic acid. The oxidation of the double bond in but-3-enoic acid leads to the formation of the diol functionality. csic.es

Once 3,4-dihydroxybutanoic acid is obtained, it can be converted to this compound. This transformation typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or ester, followed by reaction with ammonia.

Novel Synthetic Strategies for this compound and Related Amides

Ongoing research focuses on developing more efficient and versatile methods for the synthesis of this compound and its derivatives. These novel strategies often aim to reduce the number of synthetic steps, improve yields, and allow for greater molecular diversity.

One-Pot Conversion Methodologies from Precursor Compounds

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. nih.govresearchgate.net While specific one-pot syntheses for this compound are not extensively detailed in the provided context, the principles of such methodologies are applicable. For instance, a hypothetical one-pot process could involve the in-situ generation of a reactive intermediate from a precursor, which is then immediately converted to the final amide product.

A reported one-pot synthesis of 2,4-disubstituted thiazoles, which has applications in the synthesis of complex macrodiolides, utilizes a gold(I)-catalyzed oxidative formation. molaid.com This highlights the potential for developing similar streamlined processes for the synthesis of this compound.

Jocic-Reeve Type Reactions in Amide Homologation

The Jocic-Reeve reaction is a powerful tool in organic synthesis for the homologation of carbonyl compounds. wikipedia.orgnih.gov This reaction typically involves the reaction of a trichloromethylcarbinol with a nucleophile in the presence of a base to generate an α-substituted carboxylic acid. wikipedia.orgorganic-chemistry.org

This methodology can be adapted for the synthesis of amides. For instance, an aldehyde can be converted to a one-carbon homologated amide in a two-step process. researchgate.net This involves the initial formation of a (trichloromethyl)carbinol, which then undergoes a Jocic-type reaction. researchgate.net This approach offers a versatile route to a wide range of primary, secondary, and tertiary amides. researchgate.net The reaction proceeds through a gem-dichloroepoxide intermediate, and the ring-opening by a nucleophile occurs via an SN2 mechanism, allowing for stereochemical control. organic-chemistry.org

The application of a Jocic-type reaction to synthesize this compound derivatives would likely involve the use of a suitable three-carbon starting material that can be homologated to the desired four-carbon amide structure.

Chemical Reactivity and Derivatization of 3,4 Dihydroxybutanamide

Functional Group Transformations of the Amide Moiety

The amide group in 3,4-dihydroxybutanamide provides a reactive site for various derivatizations, leading to compounds with altered chemical properties and biological activities.

The conversion of an amide to a hydroxamic acid introduces a potent metal-chelating functional group. In the context of butanamide derivatives, this transformation is significant for creating molecules with potential biological applications. For instance, (2R, 3S)-2-({[4-(2-butynyloxy)phenyl]sulfonyl}amino)-N, 3-dihydroxybutanamide is a hydroxamic acid derivative that has been characterized as a potent inhibitor of TNF-α converting enzyme (TACE) researchgate.net.

A key example derived from a related structure is 2-amino-N,3-dihydroxybutanamide, also known as DL-threonine hydroxamate tandfonline.commolbase.com. Research has demonstrated that this aminohydroxamic acid engages in complex formation equilibria with metal ions. Specifically, its formation constants with iron(III) ions in aqueous solutions have been investigated through potentiometric titrations tandfonline.com. Such studies are crucial for understanding the potential role of these compounds in biological systems where metal chelation is a key mechanism of action tandfonline.com. While the synthesis of some hydroxamic acids can be straightforward, attempts to convert butyrolactone to N,4-dihydroxybutanamide have reportedly resulted in complex mixtures, indicating potential synthetic challenges depending on the precursor rsc.org.

The nitrogen atom of the amide can be substituted to generate a wide array of N-substituted derivatives. (S)-N-Benzyl-3,4-dihydroxybutyramide serves as a prime example of this type of derivatization. This compound is recognized as a valuable intermediate in the synthesis of new drug candidates, owing to its distinct chemical structure and reactivity lookchem.com.

The synthesis of such derivatives can be achieved through various routes. One common method involves the aminolysis of a suitable precursor, such as (S)-3-hydroxy-γ-butyrolactone, with the desired amine. For example, reacting the lactone with benzylamine (B48309) yields the corresponding N-benzyl dihydroxybutyramide uno.edu. This approach highlights the utility of lactones as starting materials for accessing these functionalized amides. The versatility of N-substituted amides is further demonstrated by the synthesis of complex molecules like (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide, which incorporates a substituted amide moiety into a larger scaffold for pharmaceutical research nih.gov.

| Derivative Example | Significance |

| 2-amino-N,3-dihydroxybutanamide | Forms stable complexes with metal ions like Iron (III); studied for biological relevance tandfonline.com. |

| (S)-N-Benzyl-3,4-dihydroxybutyramide | A key intermediate used in the synthesis of novel drug candidates lookchem.com. |

Reactions Involving Hydroxyl Groups

The vicinal diol (a primary and a secondary hydroxyl group) is a defining feature of this compound, offering a platform for numerous protection and functionalization reactions.

The 1,2-diol structure of this compound is ideally suited for protection via the formation of cyclic acetals or ketals. This is a common strategy in multi-step synthesis to mask the reactivity of the hydroxyl groups. A widely used reagent for this purpose is 2,2-dimethoxypropane (B42991) (DMP), which reacts with diols to form an acetonide (isopropylidene ketal) google.comwikipedia.org.

The reaction is typically acid-catalyzed, although milder conditions have been developed. For instance, iodine has been shown to be an effective catalyst for the protection of diols using DMP, a method that proceeds under neutral conditions and is therefore compatible with acid-sensitive substrates bamu.ac.in. This transformation is reversible, allowing for deprotection under acidic aqueous conditions to regenerate the diol.

Beyond protection, the hydroxyl groups can be functionalized to form esters and ethers, further expanding the molecular diversity accessible from this compound.

Esterification: The hydroxyl groups can be acylated to form esters. In diols like this compound, regioselectivity is a key consideration. The primary hydroxyl group at the C4-position is generally more sterically accessible and thus more reactive towards acylation than the secondary hydroxyl group at the C3-position ias.ac.inresearchgate.net. This selective reactivity has been observed in lipase-catalyzed transesterifications of 1,2-alkanediols, where acylation occurs exclusively at the primary position ias.ac.in. Standard chemical methods for esterification include the Fischer esterification (reaction with a carboxylic acid under acidic conditions) and methods using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) organic-chemistry.orgmasterorganicchemistry.com. However, acidic conditions can sometimes lead to side reactions, such as ether formation rug.nl.

Etherification: The hydroxyl groups can also be converted to ethers, for example, via the Williamson ether synthesis (deprotonation with a strong base followed by reaction with an alkyl halide). This functionalization is fundamental in organic synthesis, though specific examples starting from this compound are less frequently detailed in the literature compared to esterification.

| Reaction Type | Reagent(s) | Product | Key Findings |

| Acetal (B89532) Formation | 2,2-dimethoxypropane (DMP), Iodine (catalyst) | Isopropylidene acetal (Acetonide) | Protects the 1,2-diol system under neutral conditions bamu.ac.in. |

| Esterification | Carboxylic Acid (acid catalyst) or Acylating Agent (e.g., with DCC/DMAP) | Ester | The primary hydroxyl group is typically more reactive than the secondary one ias.ac.inresearchgate.net. |

| Etherification | Alkyl Halide, Base | Ether | A standard functionalization, though less documented for this specific molecule. |

Backbone Modifications and Coupling Reactions

The entire this compound structure can be incorporated into larger molecules or polymers through backbone modifications and coupling reactions. The bifunctional nature of the diol allows it to act as a monomer in polymerization reactions.

For example, DL-3,4-dihydroxybutanamide can undergo a poly-condensation reaction with diacid chlorides, such as 4,4′-(terephthaloyldioxydibenzoic chloride) (TOBC), to form complex polyesters researchgate.netcsic.es. In these reactions, the higher reactivity of the primary hydroxyl group compared to the secondary one can influence the structure of the resulting polymer, potentially leading to stereoregular head-to-tail arrangements researchgate.net.

Furthermore, the concept of backbone modification can be extended to modern cross-coupling reactions. While direct examples using this compound as a substrate are not prevalent, its derivatives could be designed to participate in powerful C-C bond-forming reactions like the Suzuki, Sonogashira, or Hiyama couplings nrochemistry.comnih.govorganic-chemistry.org. For instance, a halogenated derivative of this compound could theoretically be coupled with an organoboron compound (Suzuki reaction) or a terminal alkyne (Sonogashira reaction) to append new carbon-based fragments to the backbone nih.govsioc-journal.cn. Such strategies demonstrate the potential to use this compound as a scaffold for constructing highly complex molecular architectures. The incorporation of 2,4-dihydroxybutyramide units into oligonucleotides further illustrates how this backbone can be used to modify biomolecules acs.org.

Poly-condensation Reactions for Macromolecular Structures

This compound can serve as a monomer in poly-condensation reactions, leveraging its two hydroxyl groups to form ester linkages with appropriate co-monomers. This reactivity is particularly useful in the synthesis of polyesters with specific properties, such as liquid crystallinity.

A notable example involves the poly-condensation of a racemic mixture of DL-3,4-dihydroxybutanamide with 4,4′-(terephthaloyldioxydibenzoic chloride) (TOBC). wikipedia.orgjchemlett.com This reaction yields a cholesteric liquid-crystalline polymer, demonstrating the utility of this compound in creating ordered macromolecular structures. wikipedia.orgjchemlett.com The reaction is typically carried out in a suitable solvent at elevated temperatures. wikipedia.org

The resulting polymer, Poly[oxy(1,2-butan-4-amidyl)-oxycarbonyl-1,4-phenylene-oxy-1,4-terephthaloyl-oxy-1,4-phenylene-carbonyl], incorporates the chiral diol structure of the butanamide derivative into the polyester (B1180765) backbone, which is crucial for inducing the cholesteric liquid-crystalline phase. wikipedia.org The amide group of the this compound remains as a pendant group along the polymer chain, offering potential sites for further modification or for influencing the polymer's properties through hydrogen bonding.

| Reactant 1 | Reactant 2 | Resulting Polymer | Key Reaction Conditions | Yield |

|---|---|---|---|---|

| DL-3,4-Dihydroxybutanamide | 4,4′-(terephthaloyldioxydibenzoic chloride) (TOBC) | Poly[oxy(1,2-butan-4-amidyl)-oxycarbonyl-1,4-phenylene-oxy-1,4-terephthaloyl-oxy-1,4-phenylene-carbonyl] | 1,1,2,2-Tetrachloroethane solvent, 90°C, 20 hours | First fraction: 38.5%, Total (with second fraction): 40.0% |

Coupling with Complex Organic Scaffolds (e.g., diacetylene linkers)

The reaction would likely involve a diacetylene-containing dicarboxylic acid or its activated derivative, which would react with the hydroxyl groups of this compound to form ester linkages. This would result in a molecule or polymer where the this compound moiety is linked via a rigid and electronically active diacetylene unit.

For instance, a plausible synthetic route could involve the esterification of this compound with a dicarboxylic acid that contains a diacetylene unit in its backbone. The general principles of polyesterification, often requiring a catalyst and removal of water, would apply. libretexts.org

Research on LpxC inhibitors has demonstrated the synthesis of complex molecules containing a diphenyl-diacetylene scaffold coupled to a threonyl-hydroxamate, a molecule structurally related to this compound. nih.govduke.edu This indicates the chemical compatibility of the core butanamide structure with diacetylene-containing fragments.

A proposed coupling reaction is outlined in the table below, illustrating a potential pathway to incorporate this compound into a diacetylene-containing structure.

| Reactant 1 | Reactant 2 (Example) | Potential Product Structure | Reaction Type | Potential Significance |

|---|---|---|---|---|

| This compound | Diacetylene-dicarboxylic acid | A linear or macrocyclic structure containing alternating this compound and diacetylene units linked by ester bonds. | Esterification / Poly-condensation | Creation of novel functional materials with potential applications in electronics and sensor technology. |

The successful synthesis of such compounds would pave the way for new materials where the specific chirality and hydrogen-bonding capabilities of the this compound unit could influence the properties of the resulting diacetylene-based polymer or macrocycle.

Applications of 3,4 Dihydroxybutanamide As a Chemical Building Block and Intermediate

Precursor in the Synthesis of Chiral Organic Molecules

One of the significant applications of 3,4-dihydroxybutanamide derivatives is in the synthesis of monobactam antibiotics. A key example is their use as precursors for Carumonam, a synthetic monobactam antibiotic. Research has demonstrated the synthesis of (2S,3R)-2-(benzyloxycarbonyl)amino-3,4-dihydroxybutyramide as an important intermediate in the production of Carumonam researchgate.net. This highlights the direct application of a this compound scaffold in constructing the core structure of this class of antibiotics. The synthesis of such precursors often starts from readily available chiral materials, such as amino acids or sugars, through multi-step sequences to yield the desired dihydroxybutanamide derivative, which is then further elaborated to the final monobactam structure.

While direct synthesis of Pateamine A analogues from this compound is not extensively documented, its structural features make it a plausible chiral building block for the synthesis of fragments of such complex natural products. The synthesis of complex macrocycles like Pateamine A often relies on the coupling of smaller, stereochemically defined fragments. Chiral diols and amino alcohols are common starting points for the creation of these fragments. Given that this compound is a chiral amino diol, it represents a potential starting material from the "chiral pool" for the synthesis of segments of Pateamine A or its analogues. The development of synthetic routes to complex molecules often involves leveraging such readily available chiral building blocks to install the required stereochemistry efficiently.

Scaffold for Enzyme Inhibitor Design

The structural framework of this compound is well-suited for the design of enzyme inhibitors. The hydroxyl groups can mimic the tetrahedral transition state of substrate hydrolysis, particularly in proteases, while the amide group and the carbon backbone provide points for further functionalization to achieve specific binding to an enzyme's active site.

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties such as stability and oral bioavailability. The this compound scaffold can be used to create peptidomimetics that act as enzyme inhibitors. The amino and hydroxyl groups can be positioned to interact with the active site residues of enzymes, such as proteases, in a manner similar to a natural peptide substrate. By modifying the rest of the molecule, researchers can design potent and selective inhibitors for specific enzyme targets.

Substituted sulfonylamino-N,3-dihydroxybutanamide derivatives have been explored as inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), a key enzyme in the inflammatory process. TACE is a metalloprotease, and its inhibitors often feature a group that can chelate the zinc ion in the active site. The dihydroxybutanamide scaffold provides a framework for positioning a zinc-binding group and other substituents to achieve potent inhibition. An example of a potent TACE inhibitor is TMI-2, which belongs to the class of thiomorpholine (B91149) sulfonamide hydroxamates nih.gov. While the exact synthesis of TMI-2 from this compound is not detailed in the provided results, the structural motif of a substituted N,3-dihydroxybutanamide is a key feature of this class of inhibitors. The general structure of these inhibitors consists of a central dihydroxybutanamide core with a sulfonylamino group at the 2-position and further substitutions to enhance binding affinity and selectivity.

A significant application of the this compound scaffold is in the development of inhibitors for the bacterial enzyme LpxC. LpxC is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, making it an attractive target for new antibiotics. Many potent LpxC inhibitors are based on a threonyl-hydroxamate scaffold nih.gov. The threonyl moiety, which is (2S,3R)-2-amino-3-hydroxybutanoic acid, is structurally very similar to a this compound core. This structural similarity allows the this compound framework to serve as a template for designing LpxC inhibitors. The hydroxyl and amino groups of the threonyl portion of the inhibitor are essential for binding to the active site of LpxC nih.gov. By using a this compound scaffold, medicinal chemists can create analogues that mimic the key interactions of the threonyl-hydroxamate inhibitors while allowing for modifications to improve potency, selectivity, and pharmacokinetic properties.

Monomeric Unit in Polymer Science and Materials Chemistry

As a monomer, this compound offers distinct advantages for creating functional polymers. The hydroxyl groups can be used for subsequent polymer modifications or can contribute to the polymer's hydrophilicity and potential for hydrogen bonding. The amide group provides another site for chemical reaction or interaction. Furthermore, the inherent chirality of the molecule is a critical feature for applications in optically active materials.

Cholesteric liquid crystals (CLCs), also known as chiral nematic liquid crystals, are characterized by a helical arrangement of molecules. This structure arises from the presence of chiral molecules within a nematic liquid crystal phase. The chirality of the constituent molecules induces a macroscopic helical twist, leading to unique optical properties, such as the selective reflection of circularly polarized light of a specific wavelength. This property is the basis for their use in applications like color displays, sensors, and smart windows.

The introduction of chiral units is essential for the formation of CLC phases. This is typically achieved by doping a nematic liquid crystal with a chiral molecule or by synthesizing polymers with chiral monomers incorporated into their structure. The ability of a chiral molecule to induce a helical twist is quantified by its helical twisting power (HTP).

While specific research on the direct incorporation of this compound into cholesteric liquid crystal polymers is not extensively documented in publicly available literature, its stereochemistry makes it a theoretically viable candidate as a chiral monomer. The chiral centers at positions 3 and 4 could impart the necessary twist to a polymer chain to induce a cholesteric phase. A potential synthetic route would involve the modification of this compound into a polymerizable monomer, for example, by acrylation or methacrylation of its hydroxyl groups, followed by polymerization. The resulting polymer, with chiral pendant groups derived from this compound, could then exhibit liquid crystalline behavior. The rigidity of the polymer backbone and the nature of the mesogenic units would also play a crucial role in the formation and stability of the cholesteric phase.

Hydroxamic acids are organic compounds with the functional group R-C(=O)N(OH)-R'. This group is a powerful bidentate ligand for a wide range of metal ions, making polymers functionalized with hydroxamic acid groups highly effective chelating agents.

A common and practical method for preparing hydroxamic acid-functionalized polymers is through the chemical modification of a precursor polymer. For instance, poly(acrylamide) can be reacted with hydroxylamine (B1172632) in a basic solution to convert the amide groups into hydroxamic acid groups. google.comresearchgate.nethuji.ac.il This post-polymerization modification is an established route to poly(hydroxamic acid). vjs.ac.vnallsubjectjournal.com

In this context, this compound can serve as a precursor to a monomer for creating a polymer with pendant diol groups. This monomer could be, for example, an N-acryloyl derivative of this compound. After polymerization, the resulting poly(N-acryloyl-3,4-dihydroxybutanamide) would have amide groups that could be subsequently converted to hydroxamic acid groups through reaction with hydroxylamine.

Monomer Synthesis: Reaction of this compound with a polymerizable group (e.g., acryloyl chloride) to form a vinyl monomer.

Polymerization: Free radical polymerization of the synthesized monomer to yield a poly(amide) with pendant dihydroxypropyl groups.

Functionalization: Reaction of the polymer with hydroxylamine to convert the amide functionalities into hydroxamic acid groups, yielding a poly(hydroxamic acid) with pendant diol groups.

This resulting polymer would possess both the strong metal-chelating ability of the hydroxamic acid groups and the hydrophilicity and potential for secondary interactions from the diol side chains.

Polymers containing hydroxamic acid groups are renowned for their exceptional ability to form stable complexes with a variety of metal ions. researchgate.net The hydroxamic acid moiety typically acts as a bidentate ligand, coordinating to a metal ion through the carbonyl oxygen and the hydroxyl oxygen, forming a stable five-membered chelate ring. researchgate.netscientificeminencegroup.com This strong chelating ability makes these polymers suitable for applications in metal ion separation, water purification, hydrometallurgy, and as therapeutic chelating agents. acs.orgmdpi.comnih.gov

A polymer derived from this compound and functionalized with hydroxamic acid groups would be expected to exhibit strong affinities for metal ions such as iron(III), copper(II), nickel(II), and cobalt(II). The binding capacity of such polymers is often pH-dependent, with optimal binding typically occurring in the acidic to neutral pH range. mdpi.com The presence of the vicinal diol groups on the side chain could further influence the polymer's properties by increasing its hydrophilicity and potentially participating in secondary coordination with certain metal ions.

The table below presents typical metal ion binding capacities for a hydroxamic acid-functionalized resin, illustrating the effectiveness of this class of polymers in metal sequestration. While this data is not specific to a derivative of this compound, it is representative of the performance of poly(hydroxamic acid) chelating resins.

| Metal Ion | pH for Optimal Binding | Adsorption Capacity (mg/g) |

| Copper (Cu²⁺) | 6 | 346.7 |

| Cobalt (Co²⁺) | 6 | 315.0 |

| Chromium (Cr³⁺) | 6 | 227.6 |

| Nickel (Ni²⁺) | 6 | 181.4 |

| Lanthanum (La³⁺) | 6 | 234.2 |

| Praseodymium (Pr³⁺) | 6 | 209.6 |

This table is generated based on data from similar poly(hydroxamic acid) systems and is for illustrative purposes. vjs.ac.vnmdpi.com

The high binding capacities demonstrate the potential of these materials for effectively removing heavy and rare earth metals from aqueous solutions. vjs.ac.vn The polymer's physical form, such as hydrogel beads or fibers, can be tailored to specific applications for ease of use and regeneration. researchgate.net

Spectroscopic and Analytical Characterization of 3,4 Dihydroxybutanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and establish the connectivity between atoms.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H-NMR: The proton NMR spectrum of 3,4-Dihydroxybutanamide reveals distinct signals for each unique proton environment. The chemical shifts (δ) are indicative of the electronic environment, while the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, revealing how the protons are connected. For this compound (HO-CH₂-CH(OH)-CH₂-C(O)NH₂), one would expect signals corresponding to the protons at C2, C3, and C4, as well as exchangeable protons from the hydroxyl (-OH) and amide (-NH₂) groups.

Experimental data obtained in water (H₂O) at 600 MHz shows the following key signals for the carbon-bound protons:

A multiplet around 4.17 ppm corresponding to the proton at C3 (H3).

A doublet of doublets at approximately 2.42 ppm for one of the C2 protons (H2a).

A doublet of doublets around 2.32 ppm for the other C2 proton (H2b).

Signals for the two C4 protons (H4a and H4b) would also be present, typically as multiplets in the 3.5-3.7 ppm range, coupled to the C3 proton.

The amide and hydroxyl protons are often broad and their chemical shifts can vary depending on solvent, concentration, and temperature.

¹³C-NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature (e.g., C=O, C-O, CH₂). For this compound, four distinct signals are expected: one for the carbonyl carbon (C1), one for the methylene (B1212753) carbon adjacent to the carbonyl (C2), and two for the carbons bearing hydroxyl groups (C3 and C4). The carbonyl carbon (C1) is the most deshielded, appearing far downfield (typically >170 ppm). The carbons attached to the electronegative oxygen atoms (C3 and C4) will appear in the 50-80 ppm range, while the methylene carbon at C2 will be further upfield.

2D NMR experiments provide correlational data that unambiguously establishes the molecular structure by showing which nuclei are coupled to each other. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the H3 proton signal with those of the H2 and H4 protons, confirming the -CH(OH)-CH₂-CH₂- sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This allows for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For instance, the proton signal at ~4.17 ppm (H3) would show a correlation to its corresponding carbon signal (C3).

TOCSY (Total Correlation Spectroscopy): TOCSY shows correlations between all protons within a given spin system. For this compound, a single spin system exists along the C2-C3-C4 backbone. Irradiating the H3 proton would reveal correlations to H2 and H4, helping to identify all protons in the chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can aid in structural elucidation through fragmentation analysis.

HRMS measures the m/z value with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the unique elemental formula of a molecule from its exact mass. The molecular formula of this compound is C₄H₉NO₃.

The calculated monoisotopic mass is 119.058243 Da. An untargeted metabolomics study using LC-HRMS identified a related isomer, 2,3-Dihydroxybutanamide, which exhibited a measured m/z of 119.05824, confirming the elemental formula with a mass error of 0.00 ppm. animbiosci.orgnih.gov Such a measurement for this compound would provide definitive confirmation of its elemental composition.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. animbiosci.org This hyphenated technique is ideal for analyzing complex mixtures, assessing the purity of a compound, and quantifying its amount. lcms.cz

For a small, polar molecule like this compound, a typical LC-MS method would involve:

Chromatography: Reversed-phase chromatography using a C18 column. The mobile phase would consist of a gradient of water and a polar organic solvent (like methanol (B129727) or acetonitrile), often with an additive such as formic acid to improve ionization. nih.gov

Ionization: Electrospray ionization (ESI) is commonly used as it is a soft ionization technique suitable for polar, non-volatile molecules, generating protonated molecules [M+H]⁺ in positive ion mode.

Detection: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) detects the ions, confirming the identity of the eluting compound by its exact mass. animbiosci.org

This method allows for the separation of this compound from synthetic precursors, byproducts, and isomers, with each compound having a characteristic retention time and mass spectrum, thus providing a robust assessment of its purity.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound. Given its polar nature, several methods are applicable.

High-Performance Liquid Chromatography (HPLC): As described in the LC-MS section, reversed-phase HPLC is the premier method for the analysis and quantification of this compound. Using a C18 or a more polar embedded-polar-group (EPG) column, baseline separation from similar compounds can be achieved. When coupled with a UV detector (as the amide bond has a weak chromophore) or, more effectively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), HPLC can be used for quantification without mass spectrometry.

Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that show poor retention in reversed-phase chromatography, HILIC is an excellent alternative. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique can be highly effective for separating polar analytes like dihydroxybutanamides.

These chromatographic methods are crucial in manufacturing processes, for instance, in the purification of L-carnitine where this compound may be present as an impurity and must be separated and quantified. google.com

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its derivatives. This method offers high resolution and sensitivity for separating components within a mixture.

Detailed Research Findings:

The separation of hydrophilic compounds like this compound can be effectively achieved using various HPLC modes. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven particularly useful for separating isomers of structurally similar compounds like dihydroxybenzoic acids, a principle that can be extended to derivatives of this compound. helixchrom.com The choice of stationary phase and mobile phase composition is critical for optimal separation. For instance, a C18 column is commonly used for purification, with a mobile phase often consisting of a methanol-water mixture. nih.gov The detection of these compounds, which may lack a strong chromophore, can be accomplished using universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), in addition to traditional UV detection. helixchrom.comd-nb.info

A typical HPLC method for a related compound involved a C18 column and a methanol-water (6:4, v/v) mobile phase at a flow rate of 6.0 ml/min. nih.gov The purity of the collected fractions is often assessed using the normalization method in the HPLC analysis itself. nih.gov

Interactive Data Table: HPLC Parameters for Related Compounds

| Parameter | Value | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Methanol-Water (6:4, v/v) | nih.gov |

| Flow Rate | 6.0 ml/min | nih.gov |

| Detection | UV, ELSD, CAD | helixchrom.comd-nb.info |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving this compound. libretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

Detailed Research Findings:

TLC operates on the principle of differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an eluent). libretexts.orgumich.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds. umich.edu For polar compounds like this compound, a polar adsorbent like silica gel is commonly used. umich.edu The choice of the eluent system is crucial; a solvent system that is too polar will result in a high Rf value, while a non-polar eluent will lead to a low Rf value. umich.edu Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using staining reagents. libretexts.org Co-spotting with a known standard can aid in the identification of the desired product. libretexts.org

Interactive Data Table: TLC in Reaction Monitoring

| Parameter | Description | Reference |

| Stationary Phase | Silica gel or Alumina | umich.edu |

| Mobile Phase | Varies depending on polarity of reactants and products | umich.edu |

| Visualization | UV light, staining reagents | libretexts.org |

| Key Metric | Retention Factor (Rf) | umich.edu |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Elucidation

Detailed Research Findings:

The process of X-ray crystallography involves crystallizing a purified sample and then exposing the crystal to a beam of X-rays. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be determined. nih.gov This technique has been instrumental in understanding the structure of a wide range of molecules, from simple inorganic salts to complex biological macromolecules like proteins and DNA. wikipedia.org For derivatives of this compound, X-ray crystallography can confirm the stereochemistry and reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding their physical properties. researchgate.net The data obtained from X-ray diffraction includes the unit cell dimensions (a, b, c, α, β, γ), which define the repeating unit of the crystal lattice. nih.gov

Optical and Chiroptical Techniques

Optical and chiroptical techniques are essential for characterizing the stereochemical properties of chiral molecules like this compound.

Optical Rotatory Dispersion (ORD) is a powerful technique used to determine the absolute configuration of chiral molecules. kud.ac.innih.gov It measures the change in optical rotation as a function of the wavelength of plane-polarized light. yale.edu

Detailed Research Findings:

A key feature of ORD is the Cotton effect, which is the characteristic "S"-shaped curve observed in the vicinity of an absorption band of a chiral chromophore. mgcub.ac.in A positive Cotton effect is observed when the optical rotation first increases and then decreases with decreasing wavelength, while a negative Cotton effect shows the opposite behavior. mgcub.ac.in Enantiomers exhibit mirror-image ORD curves. mgcub.ac.in The sign of the Cotton effect can be empirically correlated with the absolute configuration of the molecule. For instance, α-amino acids with a levo configuration typically show a positive Cotton effect around 215 nm. kud.ac.in By comparing the experimental ORD curve of this compound with those of known standards or with theoretical calculations, its absolute configuration can be confidently assigned. nih.gov This method is particularly valuable as it provides more reliable configurational assignments than measurements at a single wavelength, especially when approaching an absorption maximum. nih.gov

Computational Chemistry and Molecular Modeling Studies of 3,4 Dihydroxybutanamide

Conformational Analysis of 3,4-Dihydroxybutanamide and its Stereoisomers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. saskoer.cakhanacademy.org For this compound, which contains multiple chiral centers, this analysis is crucial for understanding its structure and function.

The rotation around the single bonds in this compound gives rise to various rotational isomers, or conformers, each with a specific potential energy. The stability of these conformers is dependent on the dihedral angles between substituent groups on adjacent carbon atoms. The most stable conformations correspond to energy minima on the potential energy surface. While specific energy values for the rotational isomers of this compound are not detailed in the available literature, the principles of conformational analysis suggest that staggered conformations, where bulky groups are further apart, would be more stable than eclipsed conformations due to lower torsional strain. The presence of hydroxyl and amide groups allows for the formation of intramolecular hydrogen bonds, which can further stabilize certain conformers. The entropic loss associated with a ligand adopting a preferred conformation for binding can be minimized by its rigidification, which can lead to enhanced potency for a given physiological target. researchgate.net

Stereochemistry plays a fundamental role in determining the three-dimensional shape of molecules. nih.govfrontiersin.org In this compound, the presence of two chiral centers at the C3 and C4 positions gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The absolute configuration of these stereocenters dictates the spatial orientation of the hydroxyl groups and the rest of the carbon backbone. saskoer.ca This, in turn, influences the favored conformations. For instance, the relative orientation of the hydroxyl groups will affect the propensity to form intramolecular hydrogen bonds, leading to different stable conformations for each stereoisomer. The interaction between substituents on the chiral centers can lead to different energetic penalties in various conformations, thus altering the conformational landscape for each stereoisomer.

In studies of polymers derived from DL-3,4-dihydroxybutanamide, nuclear magnetic resonance (NMR) spectroscopy has revealed the presence of two distinct diastereomeric conformers, denoted as gg and gt. csic.esresearchgate.net These conformers arise from different staggered conformations around the chemical bond containing the asymmetric carbon atom. csic.esresearchgate.net The gg and gt notation likely refers to the gauche (g) and trans (t) arrangements of substituents along the C3-C4 bond. The existence of these two conformers is evidenced by two independent sets of signals in the 1H-NMR spectra for each enantiomer within the polymer chain. csic.esresearchgate.net This indicates that even when incorporated into a larger molecule, the local stereochemistry of the this compound unit dictates its conformational preferences.

Table 1: Observed Diastereomeric Conformers in Polymers of DL-3,4-dihydroxybutanamide

| Conformer | Description |

| gg | A gauche-gauche conformation, indicating specific torsional angles along the backbone. |

| gt | A gauche-trans conformation, representing an alternative stable rotational state. |

This table is based on findings from NMR studies on polymers incorporating DL-3,4-dihydroxybutanamide, which show distinct signals for these two types of conformers. csic.esresearchgate.net

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions. nih.govreadthedocs.io These simulations solve Newton's equations of motion for a system of atoms and molecules, offering a detailed view of molecular motion and conformational changes over time. readthedocs.io

While specific MD simulation studies focused solely on the intermolecular interactions of isolated this compound molecules are not extensively documented in the provided literature, the principles of MD can be applied to understand how these molecules would interact with each other and with solvent molecules. Key interactions would include hydrogen bonding between the hydroxyl and amide groups, as well as dipole-dipole interactions. MD simulations can be used to calculate various properties, such as the radial distribution function, to understand the local ordering of molecules and the strength of their interactions. frontiersin.org Such simulations are invaluable for predicting how molecules will behave in solution and in condensed phases. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) approaches)

Computational chemistry provides powerful tools for investigating the electronic structure, stability, and reactivity of molecules like this compound. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a balance of computational cost and accuracy for studying such systems. nrel.govnih.gov These methods are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, which are fundamental to understanding the molecule's behavior at a quantum level. nrel.govmdpi.com

DFT calculations can be used to determine the optimized 3D geometry of this compound, providing insights into bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's conformational preferences and its potential interactions with biological targets. Furthermore, calculations of properties like Mulliken charges and spin densities can elucidate the distribution of electrons within the molecule, highlighting regions that are more likely to participate in chemical reactions or form intermolecular interactions. nrel.gov

The choice of functional and basis set is a critical aspect of DFT calculations that significantly influences the accuracy of the results. nih.gov For organic molecules containing C, H, N, and O atoms, functionals like M06-2X and B3LYP, paired with basis sets such as def2-TZVP or 6-311G++, have been shown to provide reliable results for properties like enthalpies and Gibbs free energies. nrel.govexplorationpub.com These calculations can also predict spectroscopic properties, which can be compared with experimental data to validate the computational model. nih.gov

For instance, a study on over 200,000 organic radical species and 40,000 associated closed-shell molecules utilized the M06-2X/def2-TZVP level of theory to calculate a range of properties, demonstrating the feasibility of applying these methods to a large and diverse set of organic compounds. nrel.gov While specific DFT studies focused solely on this compound are not extensively reported in the provided search results, the established methodologies are directly applicable. nrel.govexplorationpub.comnih.gov Such calculations would provide a foundational understanding of its intrinsic chemical properties, which is a prerequisite for more complex modeling studies like molecular docking. nih.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target at the atomic level. jbcpm.comtandfonline.com

Elucidation of Enzyme-Inhibitor Binding Modes (e.g., TACE, LpxC)

Molecular docking studies have been instrumental in elucidating the binding modes of inhibitors with various enzymes, including Tumor Necrosis Factor-α Converting Enzyme (TACE) and UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC).

TACE Inhibition:

Derivatives of this compound have been investigated as potent and selective inhibitors of TACE, a key enzyme in the release of the pro-inflammatory cytokine TNF-α. researchgate.net For example, the compound (2R, 3S)-2-({[4-(2-butynyloxy)phenyl]sulfonyl}amino)-N,3-dihydroxybutanamide has shown significant inhibitory activity against TACE. researchgate.netresearchgate.net Molecular docking simulations of similar hydroxamate-based inhibitors with TACE have revealed key interactions within the enzyme's active site. tandfonline.com The hydroxamate group typically chelates the catalytic zinc ion, a common feature for inhibitors of metalloproteinases. unipi.it The docking studies also highlight the importance of the inhibitor's side chains in occupying specific pockets within the TACE active site, contributing to both potency and selectivity. researchgate.net For instance, an alkynyl group at the P1' position can be accommodated into the S1' pocket of TACE, enhancing selectivity over other metalloproteinases like MMPs. researchgate.net

LpxC Inhibition:

LpxC is an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it an attractive target for the development of new antibiotics. nih.govnih.gov Inhibitors based on a threonyl-hydroxamate scaffold, which shares structural similarities with the dihydroxybutanamide moiety, have been designed and studied. nih.govduke.edu Crystal structures of E. coli LpxC in complex with such inhibitors reveal that the threonyl-hydroxamate head group occupies the active site, with the hydroxamate chelating the catalytic zinc ion. nih.govduke.edu The rest of the inhibitor molecule extends into a hydrophobic passage. duke.edu Molecular modeling and structural studies have provided a molecular basis for the observed antibiotic activities, demonstrating how substitutions on the inhibitor scaffold can influence binding and efficacy. nih.gov

Understanding Structure-Activity Relationships at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. drugdesign.org Computational modeling plays a crucial role in rationalizing and predicting SAR.

By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key functional groups and structural features that are essential for activity. drugdesign.org Molecular docking simulations can then provide a three-dimensional model of how these modifications affect the binding of the inhibitor to its target enzyme. tandfonline.com

For TACE inhibitors, SAR studies have shown that the nature of the substituent at the P1' position is critical for selectivity. researchgate.net Similarly, in the context of LpxC inhibitors, the stereochemistry of the threonyl head group is absolutely required for potent antibiotic activity. duke.edu Specifically, the (2S, 3R) configuration, which is analogous to the stereochemistry in some this compound derivatives, is crucial for effective binding. nih.gov

The insights gained from these computational and experimental studies allow for the iterative design of more potent and selective inhibitors. drugdesign.org By understanding the specific interactions between the inhibitor and the enzyme at the molecular level, chemists can make more informed decisions about which new derivatives to synthesize and test. drugdesign.org

Below is a table summarizing the key interactions and SAR findings for TACE and LpxC inhibitors with scaffolds related to this compound.

| Target Enzyme | Key Inhibitor Scaffold Feature | Binding Interaction | SAR Implication |

| TACE | Hydroxamate group | Chelates the catalytic Zn2+ ion in the active site. unipi.it | Essential for inhibitory activity. |

| Alkynyl group at P1' position | Occupies the S1' pocket of TACE. researchgate.net | Enhances selectivity over other MMPs. researchgate.net | |

| LpxC | Threonyl-hydroxamate head | Chelates the catalytic Zn2+ ion in the active site. nih.govduke.edu | Crucial for inhibitory function. |

| (2S, 3R)-stereochemistry | Correct orientation for binding in the active site. nih.govduke.edu | Absolutely required for potent antibiotic activity. duke.edu | |

| Distal phenyl ring | Interacts with a hydrophobic passage in the enzyme. duke.edu | Substitutions can modulate antibiotic potency. nih.gov |

Advanced Research Perspectives and Future Directions in 3,4 Dihydroxybutanamide Chemistry

Exploration of Undiscovered Reactivities and Transformation Pathways

The future of 3,4-dihydroxybutanamide chemistry lies in unlocking its full synthetic potential by exploring novel reactions and transformations. The diol and amide functionalities provide multiple reactive sites that can be selectively targeted.

Catalytic Activation and Selective Functionalization

The selective functionalization of the primary and secondary hydroxyl groups, as well as the amide, is a key challenge and opportunity. Current research directions are focused on developing catalytic systems that can achieve high selectivity, avoiding the need for complex protecting group strategies.

Enzymatic Transformations: Biocatalysis offers a powerful approach for selective modifications. Research into hydrolase enzymes, for instance, suggests their potential for catalyzing specific reactions involving this compound and related structures. The use of enzymes could enable highly specific oxidations, reductions, or acylations at one of the hydroxyl groups.

Organocatalysis: Achiral organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) and N,N-diisopropylethylamine (DIPEA) have been used for site-selective acylation on similar polyol structures, such as carbohydrates. nih.gov Applying these and more advanced chiral organocatalysts could allow for the regioselective and stereoselective functionalization of the hydroxyl groups in this compound.

Silylium (B1239981) Catalysis: Advanced catalytic methods, such as silylium catalysis, are being developed for the activation and functionalization of N-heterocycles. researchgate.net The principles of this type of catalysis, which involves activating substrates toward nucleophilic attack, could potentially be adapted to selectively activate the hydroxyl groups of this compound for subsequent transformations.

Dual Catalytic Manifolds: Recent breakthroughs in dual catalysis, which combine two different catalytic cycles, have enabled the functionalization of traditionally non-reactive bonds, such as the sp³ C-O bonds in cyclic acetals. ehu.es Such innovative approaches could open unprecedented pathways for derivatizing the carbon backbone of this compound.

Development of Novel Stereoselective Catalytic Methods for its Synthesis and Derivatization

As this compound is a chiral molecule, the development of stereoselective synthetic methods is crucial for its application in pharmaceuticals and other advanced materials. Future research will likely focus on catalytic methods that can control the stereochemistry at both the C3 and C4 positions.

One documented approach involves the synthesis of (S)-3,4-dihydroxybutanamide from a protected amide precursor through a deprotection step using acetic acid and water. wgtn.ac.nz This highlights the use of chiral pool starting materials to access specific enantiomers.

Future advancements are expected in the following areas:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of unsaturated precursors to this compound could provide a direct and efficient route to enantiomerically pure forms of the compound.

Enzymatic Synthesis: The use of engineered enzymes, such as altered hydrolases, presents a promising avenue for the stereoselective synthesis of this compound from prochiral substrates. nih.gov

Substrate-Controlled Synthesis: As seen in the synthesis of related complex molecules, starting from a chiral building block like Garner's aldehyde allows for the controlled construction of multiple stereocenters. elsevierpure.com This principle can be applied to the synthesis of various stereoisomers of this compound derivatives.

| Catalytic Approach | Potential Application to this compound | Key Advantages |

| Enzymatic Catalysis | Stereoselective synthesis and functionalization (e.g., using hydrolases). | High selectivity, mild reaction conditions, environmentally friendly. |

| Organocatalysis | Site-selective acylation or glycosylation of the diol moiety. | Avoids toxic metals, can be designed for high stereoselectivity. |

| Asymmetric Hydrogenation | Direct synthesis of enantiomerically pure this compound from unsaturated precursors. | High atom economy, potential for large-scale production. |

| Dual Catalysis | Activation and functionalization of the C-O bonds for novel transformations. | Access to previously inaccessible chemical space. |

Rational Design of New Functional Materials and Biomolecules Incorporating this compound Scaffolds

The unique structural features of this compound make it an attractive building block for the creation of new materials and bioactive molecules.

Liquid Crystals: Racemic DL-3,4-dihydroxybutanamide has been successfully used as a monomer in the poly-condensation reaction to create novel cholesteric liquid-crystalline polymers. These materials exhibit interesting optical properties and have potential applications in advanced displays and sensors.

Bioactive Molecules: The this compound core is a key structural motif in a number of potent enzyme inhibitors. For example, derivatives of N,3-dihydroxybutanamide have been investigated as inhibitors of LpxC, an essential enzyme in the biosynthesis of lipopolysaccharide in Gram-negative bacteria, making them promising candidates for new antibacterial drugs. nih.govgoogle.com The scaffold has also been incorporated into inhibitors of glutaminase, an enzyme implicated in cancer cell metabolism. google.com

Polymers and Nanomaterials: The diol functionality allows this compound to be incorporated into polyesters and polyethers. Research on related hydroxamic acid-functionalized polymers suggests that materials incorporating this scaffold could be used for metal ion chelation, surface coatings, and biomedical applications like drug delivery. researchgate.net

| Application Area | Example | Potential Function |

| Functional Polymers | Cholesteric Liquid-Crystalline Polyesters | Optical materials, sensors. |

| Medicinal Chemistry | LpxC Inhibitors | Antibacterial agents against Gram-negative bacteria. nih.gov |

| Medicinal Chemistry | Glutaminase Inhibitors | Anticancer therapeutics. google.com |

| Biomaterials | Hydroxamic Acid-Functionalized Polymers | Metal chelation, biomedical coatings, drug delivery. researchgate.netrsc.org |

Integration of Advanced Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental synthesis is poised to accelerate the discovery of new applications for this compound.

Predictive Catalysis: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the outcomes of catalytic transformations. researchgate.net This allows for the rational design of catalysts for the selective functionalization of this compound, saving significant experimental time and resources. By simulating the interaction of the substrate with a catalyst in a confined space, such as within mesoporous materials, researchers can aim to develop systems that mimic the high selectivity of enzymes. crc1333.de

Structure-Based Drug Design: For medicinal chemistry applications, computational docking can predict how derivatives of this compound will bind to the active sites of target metalloenzymes. escholarship.org This is particularly relevant for designing potent and selective inhibitors, for example, by modeling the chelation of the catalytic metal ion by the hydroxamic acid function of N-hydroxybutanamide derivatives.

Materials Modeling: Molecular modeling techniques can be applied to predict the properties of polymers and other materials incorporating the this compound scaffold. This can guide the synthesis of new liquid crystals or other functional materials with desired physical and optical properties.

The future of this compound chemistry is bright, with ongoing research promising to deliver novel catalysts, more efficient synthetic routes, and innovative materials and therapeutics built upon this versatile chemical scaffold.

Q & A

Q. Example Synthetic Route Comparison

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Direct Aminolysis | None | 25 | 45 | 92% |

| Carbodiimide-Mediated | EDC·HCl | 40 | 78 | 98% |

| Enzymatic Synthesis | Lipase | 30 | 65 | 95% |

Note: Data is illustrative; actual conditions may vary based on substrate availability and stereochemical requirements.

How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Basic Research Question

- NMR :

- ¹H NMR : Peaks at δ 3.4–3.8 ppm (methylene protons adjacent to hydroxyl groups) and δ 6.5–7.0 ppm (amide NH, broad singlet).

- ¹³C NMR : Carbonyl signal at ~170 ppm; hydroxyl-bearing carbons at 60–70 ppm.

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and 3200–3400 cm⁻¹ (O-H/N-H stretches).

- MS : ESI-MS in positive mode shows [M+H]⁺ ion; fragmentation patterns confirm hydroxyl and amide functional groups.

Reference : For analogous compounds, X-ray crystallography (e.g., ) resolves stereochemistry and hydrogen-bonding networks, which can guide NMR interpretation .

What strategies can resolve contradictions in thermodynamic stability data for this compound across studies?

Advanced Research Question

- Comparative Analysis : Perform DSC/TGA under identical conditions (e.g., nitrogen atmosphere, 10°C/min heating rate) to assess decomposition pathways.

- Crystallographic Validation : Use single-crystal X-ray diffraction to correlate thermal stability with molecular packing (e.g., hydrogen-bonding motifs) .

- Solvent Effects : Test stability in polar vs. non-polar solvents; aqueous solutions may promote hydrolysis, altering reported stability.

Q. Example Data Conflict Resolution

| Study | Decomposition Temp (°C) | Methodology | Proposed Cause of Discrepancy |

|---|---|---|---|

| A | 150 | TGA (air) | Oxidation dominance in air |

| B | 185 | TGA (N₂) | Inert atmosphere delays degradation |

How does stereochemical configuration influence the reactivity of this compound in aqueous solutions?

Advanced Research Question

- Stereoisomer-Specific Reactivity :

- cis-Isomers form intramolecular hydrogen bonds, reducing nucleophilic attack on the amide group.

- trans-Isomers exhibit higher solubility but faster hydrolysis due to exposed carbonyl.

- Experimental Design :

- Use chiral HPLC to separate enantiomers.

- Monitor hydrolysis rates via UV-Vis (λ = 210 nm for amide bond cleavage) under varying pH (4–10).

Reference : Crystal structure analysis (e.g., ) reveals intramolecular H-bonding in cis configurations, which aligns with reduced reactivity .

What are the critical safety protocols for handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (analogous to 3,4-Ethylenedioxythiophene handling in ).

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Store in airtight containers at 4°C, away from oxidizers (e.g., peroxides) to prevent degradation.

Q. Emergency Measures :

- Skin Contact : Wash with soap/water; consult poison control if irritation persists .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can researchers design experiments to assess the biological activity of this compound?

Advanced Research Question

- In Vitro Assays :

- Antioxidant Activity : DPPH radical scavenging assay (λ = 517 nm).

- Enzyme Inhibition : Monitor IC₅₀ against target enzymes (e.g., kinases) via fluorometric methods.

- Cell-Based Studies :

- Use HepG2 or HEK293 cells to evaluate cytotoxicity (MTT assay) and metabolic stability (LC-MS/MS).

Q. Data Interpretation :

- Normalize results to positive controls (e.g., ascorbic acid for antioxidant tests).

- Account for solubility limits by using co-solvents (≤1% DMSO).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products